molecular formula C8H7FO2S B239950 (4-Fluorophenylthio)Acetic Acid CAS No. 332-51-4

(4-Fluorophenylthio)Acetic Acid

Cat. No. B239950
CAS RN: 332-51-4
M. Wt: 186.21 g/mol
InChI Key: HQEROVXUKINLPI-UHFFFAOYSA-N
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Description

“(4-Fluorophenylthio)Acetic Acid” is a chemical compound with the CAS Number 332-51-4 . It has a molecular weight of 186.21 and its IUPAC name is [(4-fluorophenyl)sulfanyl]acetic acid .


Synthesis Analysis

The synthesis of “(4-Fluorophenylthio)Acetic Acid” involves a reaction with water and sodium hydroxide in ethanol at 40°C for 1 hour . After the reaction, the system undergoes reduced pressure distillation to remove ethanol. The residue is then added to ice water and 5 wt % dilute hydrochloric acid, filtered, and the solid is washed. The final product is obtained through column chromatography .


Molecular Structure Analysis

The molecular formula of “(4-Fluorophenylthio)Acetic Acid” is C8H7FO2S . The average mass is 186.203 Da and the monoisotopic mass is 186.015076 Da .


Physical And Chemical Properties Analysis

“(4-Fluorophenylthio)Acetic Acid” has a melting point of 76-79°C . The predicted boiling point is 315.4±27.0 °C and the predicted density is 1.36±0.1 g/cm3 . The predicted pKa value is 3.27±0.10 .

Scientific Research Applications

Fluorographic Procedures

  • Radioactivity Detection in Polyacrylamide Gels: A study by Skinner and Griswold (1983) found that acetic acid can be used effectively as a solvent for diphenyloxazole (PPO) in fluorographic procedures, which are useful in detecting radioactivity in polyacrylamide gels. This method offers technical advantages such as no need to pre-fix proteins in gels and compatibility with both agarose and acrylamide gels, making it a sensitive and efficient alternative fluorographic method (Skinner & Griswold, 1983).

Analytical Chemistry Applications

  • Hydrogen Peroxide Measurement in Seawater: Miller and Kester (1988) adapted the dimerization of (p-hydroxyphenyl)acetic acid by hydrogen peroxide in the presence of peroxidase to determine hydrogen peroxide levels in seawater. This fluorometric method requires only one mixed reagent for sample analysis and produces a stable product (Miller & Kester, 1988).

Material Science and Organic Chemistry

  • Organic Solar Cells Improvement: Li et al. (2018) used acetic acid as an additive in the preparation of ZnO layers, improving the performance of poly-based inverted organic solar cells. The addition enhanced the transparency and conductivity of the ZnO film, thereby increasing the power conversion efficiency of the cells (Li et al., 2018).

Biochemical Methods

  • Improved Methods for Fluorographic Detection: Pulleyblank and Booth (1981) explored using acetic acid as a solvent for PPO in fluorographic methods, finding it superior for impregnating fragile gels such as those used for immunodiffusion. This improved method is particularly useful in agarose and acrylamide gel electrophoresis systems (Pulleyblank & Booth, 1981).

Safety and Hazards

“(4-Fluorophenylthio)Acetic Acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEROVXUKINLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenylthio)Acetic Acid

CAS RN

332-51-4
Record name 2-[(4-Fluorophenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332-51-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 332-51-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (4-fluorophenylthio)acetic acid in the synthesis of 2-pyrazolines, and what is the significance of this reaction?

A1: (4-Fluorophenylthio)acetic acid acts as a reactant in the synthesis of novel 2-pyrazoline derivatives. The research article describes a cyclocondensation reaction where (4-fluorophenylthio)acetic acid hydrazide (FTAH), derived from (4-fluorophenylthio)acetic acid, reacts with various substituted chalcones []. This reaction forms the pyrazoline ring, a five-membered heterocycle with potential pharmacological applications.

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